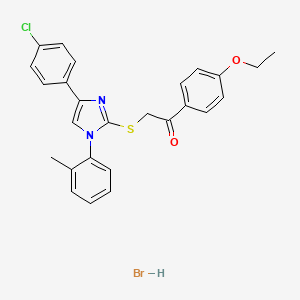
2-((4-(4-chlorophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-1-(4-ethoxyphenyl)ethanone hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-(4-chlorophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-1-(4-ethoxyphenyl)ethanone hydrobromide is a complex organic compound that belongs to the class of imidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(4-chlorophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-1-(4-ethoxyphenyl)ethanone hydrobromide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazole Ring: The initial step involves the synthesis of the imidazole ring through a condensation reaction between an aldehyde, an amine, and a source of nitrogen such as ammonium acetate.
Thioether Formation: The imidazole derivative is then reacted with a thiol compound to introduce the thioether linkage.
Ketone Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction of the ketone group.
Substituted Aromatic Compounds: From electrophilic aromatic substitution.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its imidazole core is known to interact with various biological targets, making it a candidate for drug development.
Medicine
The compound has shown promise in medicinal chemistry, particularly as an antifungal and antibacterial agent. Its ability to inhibit certain enzymes and disrupt microbial cell membranes makes it a potential therapeutic agent.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings, due to its unique chemical reactivity.
Mechanism of Action
The mechanism of action of 2-((4-(4-chlorophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-1-(4-ethoxyphenyl)ethanone hydrobromide involves its interaction with biological targets such as enzymes and receptors. The imidazole ring can bind to the active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cell membranes, disrupting their integrity and leading to cell death in microbial organisms.
Comparison with Similar Compounds
Similar Compounds
- **2-((4-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-1-(4-methoxyphenyl)ethanone
- **2-((4-(4-chlorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(4-ethoxyphenyl)ethanone
Uniqueness
Compared to similar compounds, 2-((4-(4-chlorophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-1-(4-ethoxyphenyl)ethanone hydrobromide stands out due to its specific substitution pattern on the imidazole ring and the presence of the ethoxyphenyl group. These structural features contribute to its unique biological activity and chemical reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[4-(4-chlorophenyl)-1-(2-methylphenyl)imidazol-2-yl]sulfanyl-1-(4-ethoxyphenyl)ethanone;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN2O2S.BrH/c1-3-31-22-14-10-20(11-15-22)25(30)17-32-26-28-23(19-8-12-21(27)13-9-19)16-29(26)24-7-5-4-6-18(24)2;/h4-16H,3,17H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKORMNAVXDLGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CSC2=NC(=CN2C3=CC=CC=C3C)C4=CC=C(C=C4)Cl.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24BrClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














